molecular formula C14H12Cl2N2O2 B2416005 4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide CAS No. 861414-79-1

4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide

Cat. No.: B2416005
CAS No.: 861414-79-1
M. Wt: 311.16
InChI Key: QJMUPEHPNRRGFZ-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₁₄H₁₂Cl₂N₂O₂ and a molecular weight of 311.2 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide typically involves the reaction of 2,6-dichlorophenol with benzyl chloride to form 2,6-dichlorobenzyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide
  • 4-[(2,5-Dichlorophenoxy)methyl]benzohydrazide
  • 4-[(2,3-Dichlorophenoxy)methyl]benzohydrazide

Uniqueness

4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This substitution pattern can influence its reactivity, binding affinity, and overall stability compared to similar compounds .

Properties

IUPAC Name

4-[(2,6-dichlorophenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-2-1-3-12(16)13(11)20-8-9-4-6-10(7-5-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMUPEHPNRRGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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